Superior Antimicrobial Efficacy of GDL Against Foodborne Pathogens Compared to Citric Acid
In a head-to-head study, glucono-delta-lactone (GDL) demonstrated a higher antimicrobial inhibition effect than citric acid against a panel of pathogenic bacteria [1]. Notably, GDL achieved total inhibition of Staphylococcus aureus and Salmonella enteritidis at pH 5.2, a condition where citric acid did not fully suppress these pathogens [1]. Both acidulants had no inhibitory effect on beneficial lactic acid bacteria, highlighting GDL's selective antimicrobial profile [1].
| Evidence Dimension | Antimicrobial inhibition efficacy |
|---|---|
| Target Compound Data | GDL: total inhibition of S. aureus and S. enteritidis at pH 5.2; higher overall inhibition effect on pathogens |
| Comparator Or Baseline | Citric acid: incomplete inhibition at pH 5.2; lower overall inhibition effect |
| Quantified Difference | GDL exhibited higher inhibition effect than citric acid; total pathogen inhibition achieved by GDL at pH 5.2 |
| Conditions | In vitro culture in LB and MRS/M17 media; pH adjusted by GDL or citric acid; 24h incubation; tested against S. aureus, S. enteritidis, B. cereus, E. coli O157:H7, P. aeruginosa, and LAB strains |
Why This Matters
This selective antimicrobial profile enables GDL to control spoilage and pathogenic bacteria in fermented foods while preserving beneficial cultures, a dual functionality not matched by citric acid.
- [1] Abd El-Ghany, A., Ibrahim, A., El-Garhi, H. (2024). Antimicrobial Effect of Citric Acid and Glucono-δ-lactone on some Selected Pathogenic and Lactic Acid Bacteria. Journal of Food and Dairy Sciences, 15(3), 47-54. View Source
